![molecular formula C13H13NO2S B1391985 Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate CAS No. 1187168-63-3](/img/structure/B1391985.png)
Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate is a chemical compound with a molecular weight of 247.32 . It is a derivative of thiophene, a five-membered heterocyclic compound that has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .Molecular Structure Analysis
The InChI code for Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate is 1S/C13H13NO2S/c1-3-16-13 (15)12-5-4-11 (17-12)10-8-9 (2)6-7-14-10/h4-8H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Enaminones, such as Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate, have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Scientific Research Applications
Drug Discovery Applications
Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate has shown promise in drug discovery, particularly due to its inhibitory effects against various organisms. For instance, certain derivatives of this compound have demonstrated significant inhibitory effects against bacteria such as B. subtilis, E. coli, P. vulgaris, and S. aureus . Additionally, it has been implicated in the induction of cell cycle arrest and apoptosis in cancer cell lines .
Organic Synthesis Applications
In organic synthesis, this compound is utilized for its unique properties that facilitate the creation of complex molecules. It has been involved in [3+2] cycloaddition reactions and regioselective cycloisomerization processes to yield thiophenes .
Material Science Applications
The unique properties of Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate make it an ideal candidate for advancements in material science. While specific applications are not detailed in the search results, its inclusion in material science research indicates its potential in this field.
properties
IUPAC Name |
ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)12-5-4-11(17-12)10-6-7-14-9(2)8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWQLKJZVYSTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methylpyridin-4-yl)thiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.